8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride
Description
Historical Context of Benzodioxepin Derivatives
The development of benzodioxepin compounds traces its origins to the broader evolution of heterocyclic chemistry in the mid-20th century. Dibenzo[b,f]oxepine was first synthesized in 1911 by Pschorr and Knöffler during the nitration of α,β-diaryl acrylic acids. This early work established the foundation for understanding seven-membered oxepine ring systems fused with benzene rings, which would later influence the development of the benzodioxepin class of compounds.
The historical progression of benzodioxepin derivatives is closely linked to the development of related heterocyclic systems, particularly during the period when pharmaceutical companies were actively investigating new classes of central nervous system active compounds. While benzodiazepines, first discovered by Leo Sternbach at Hoffmann-La Roche in 1955 with chlordiazepoxide (Librium), dominated the tranquilizer market, researchers simultaneously explored other bicyclic heterocyclic frameworks including benzodioxepins for their potential therapeutic applications.
The synthesis and characterization of 3,4-dihydro-2H-1,5-benzodioxepin derivatives gained momentum in the 1970s, with systematic studies examining their conformational properties and chemical reactivity. These investigations established that derivatives of 3,4-dihydro-2H-1,5-benzodioxepin could exist in different conformational states, with the unsubstituted heterocyclic ring appearing to adopt a chair conformation that could be modified by various substituents.
Significance in Organic Chemistry
This compound holds particular significance in organic chemistry due to its unique structural features and synthetic versatility. The compound's bicyclic framework, characterized by a benzodioxepin core fused to a benzene ring, provides a stable yet reactive scaffold for chemical modifications. The presence of both chlorine and amine functional groups creates multiple sites for chemical transformation, making this compound valuable as an intermediate in organic synthesis.
The chemical reactivity of this compound can be attributed to its functional groups, particularly the amine group which can participate in nucleophilic substitutions, and the chloro substituent which can undergo various reactions including nucleophilic aromatic substitution and metal-catalyzed coupling reactions. Research has demonstrated that compounds with similar benzodioxepin scaffolds can be synthesized through condensation reactions of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with various aldehydes, particularly salicylaldehyde derivatives and 2-hydroxy-1-naphthaldehyde, to form transition metal complexes with significant biological activities.
The synthetic importance of this compound extends to its role as a building block in medicinal chemistry. The compound serves as a raw material and intermediate in pharmaceutical, agrochemical, and dyestuff industries. Its structural framework allows for the development of libraries of compounds through systematic modification of the functional groups, facilitating structure-activity relationship studies.
| Chemical Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₉H₁₁Cl₂NO₂ | Contains halogen and amine functionalities |
| Molecular Weight | 236.09 g/mol | Moderate molecular weight suitable for drug-like properties |
| Functional Groups | Chloro, amine, hydrochloride | Multiple reactive sites for chemical modification |
| Ring System | Benzodioxepin | Seven-membered heterocyclic framework |
Nomenclature and Structural Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry naming conventions for complex heterocyclic compounds. The base structure is 2H-1,5-benzodioxepin, indicating a seven-membered ring containing two oxygen atoms at positions 1 and 5, fused to a benzene ring. The "3,4-dihydro" designation specifies that the double bonds in the seven-membered ring are located such that positions 3 and 4 are saturated.
The positional numbering system for benzodioxepins begins with the oxygen atoms, where the oxygen at position 1 is adjacent to the fused benzene ring, and position 5 represents the second oxygen in the seven-membered ring. The chlorine substituent at position 8 and the amine group at position 7 are located on the benzene portion of the fused ring system. The hydrochloride designation indicates that the compound exists as a salt formed between the basic amine group and hydrochloric acid.
Alternative nomenclature systems may refer to this compound as 7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-amine hydrochloride, reflecting different numbering conventions. The compound's Chemical Abstracts Service number is 1171401-51-6, providing a unique identifier for database searches and regulatory purposes.
The structural classification places this compound within several overlapping categories. Primarily, it belongs to the benzodioxepin class of heterocyclic compounds, characterized by the fusion of a benzene ring with a seven-membered dioxepin ring. It is also classified as a substituted aromatic amine due to the presence of the amino group attached to the benzene ring. The chloro substituent classifies it additionally as an organochlorine compound.
Position of this compound Within Benzodioxepin Family
This compound occupies a distinctive position within the broader benzodioxepin family, representing a highly functionalized derivative with specific substitution patterns that differentiate it from other family members. The benzodioxepin family encompasses a range of compounds sharing the core seven-membered dioxepin ring fused to a benzene ring, but varying significantly in their substitution patterns, oxidation states, and functional group arrangements.
Comparative analysis with other benzodioxepin derivatives reveals the unique characteristics of this compound. For instance, 3,4-dihydro-2H-1,5-benzodioxepin, the parent compound in this series, lacks any substituents on the benzene ring and exists with the molecular formula C₉H₁₀O₂. The addition of chlorine and amine substituents in 8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine significantly alters the compound's chemical properties, reactivity profile, and potential applications.
Other notable members of the benzodioxepin family include 7-methyl-2H-1,5-benzodioxepin-3(4H)-one, which features a ketone functionality and a methyl substituent, and 7-(3-methylbutyl)-2H-1,5-benzodioxepin-3(4H)-one, which incorporates a longer alkyl side chain and a ketone group. These structural variations demonstrate the versatility of the benzodioxepin scaffold for accommodating diverse functional groups and substitution patterns.
The presence of both electron-withdrawing (chloro) and electron-donating (amino) groups in 8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine creates a unique electronic environment within the benzodioxepin framework. This electronic modulation influences the compound's chemical reactivity, particularly in nucleophilic and electrophilic substitution reactions, distinguishing it from simpler benzodioxepin derivatives that lack such substitution patterns.
Research investigating the biological activities of benzodioxepin derivatives has revealed that structural modifications can significantly impact pharmacological properties. Studies have shown that derivatives of benzodioxepins can exhibit antimicrobial properties against Gram-positive bacteria, cytotoxic effects on cancer cell lines such as HeLa and MCF-7, and anti-inflammatory activity through modulation of pro-inflammatory cytokines. The specific substitution pattern in 8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine positions it as a potentially valuable lead compound for further biological evaluation and medicinal chemistry optimization.
| Compound | Molecular Formula | Key Substituents | Notable Features |
|---|---|---|---|
| 3,4-dihydro-2H-1,5-benzodioxepin | C₉H₁₀O₂ | None | Parent compound, unsubstituted |
| 8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine | C₉H₁₀ClNO₂ | Chloro, amino | Dual functional groups |
| 7-methyl-2H-1,5-benzodioxepin-3(4H)-one | C₁₀H₁₀O₃ | Methyl, ketone | Oxidized ring system |
| 7-(3-methylbutyl)-2H-1,5-benzodioxepin-3(4H)-one | C₁₄H₁₈O₃ | Long alkyl chain, ketone | Extended lipophilic character |
Properties
IUPAC Name |
7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-6-4-8-9(5-7(6)11)13-3-1-2-12-8;/h4-5H,1-3,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRLKUOINAWJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C(=C2)N)Cl)OC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride generally follows these key steps:
- Formation of the benzodioxepin core via cyclization of appropriate phenolic precursors.
- Chlorination at the 8-position using selective chlorinating agents.
- Amination of the 7-position to introduce the amine group.
- Conversion to hydrochloride salt by treatment with ethanolic hydrogen chloride to improve stability and crystallinity.
This synthetic approach is supported by classical organic transformations such as nucleophilic substitutions, reductions, and ring-closure reactions under controlled conditions.
Detailed Preparation Methodology
Starting Material and Core Cyclization
- The synthesis begins with a suitably substituted phenolic compound, often a dihydroxybenzene derivative, which undergoes cyclization to form the 1,5-benzodioxepin ring. This is typically achieved by intramolecular etherification under basic conditions.
- For example, potassium tert-butoxide in dry dimethyl sulfoxide (DMSO) can be used to promote cyclization at ambient temperature with external cooling to control the reaction rate and avoid side reactions.
Chlorination Step
- Chlorination at the 8-position is carried out using selective chlorinating agents, such as thionyl chloride or sulfuryl chloride, under controlled temperature to avoid over-chlorination or degradation.
- This step ensures regioselective substitution of chlorine on the aromatic ring, which is critical for the biological activity and chemical reactivity of the final compound.
Amination and Reduction
- Amination at the 7-position can be achieved by reduction of a nitro or oxo precursor or by direct nucleophilic substitution with ammonia or amine sources.
- Lithium aluminum hydride reduction of the corresponding oxo intermediate in ether under nitrogen atmosphere is a reported method to obtain the amine intermediate.
- The reaction mixture is typically refluxed for extended periods (e.g., 23 hours) to ensure complete reduction, followed by careful quenching with water and base to neutralize excess reducing agent.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | Potassium t-butoxide, dry DMSO, room temp, 2 h | 62 | External cooling, inert atmosphere |
| Reduction (Amination) | LiAlH4 in dry ether, reflux 23 h, N2 atmosphere | 87 | Followed by quenching and filtration |
| Hydrochloride salt | Ethanolic HCl, recrystallization from i-PrOH | 95 | Solid absorbs moisture and CO2 if free base |
Analytical and Characterization Data
- Melting Points: Free base amine ~60–63°C; hydrochloride salt ~235–240°C.
- Spectroscopy:
- Elemental Analysis: Consistent with molecular formula C9H10ClN1O2·HCl.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Outcome |
|---|---|---|---|
| Cyclization | Potassium t-butoxide, dry DMSO | Room temp, 2 h, inert N2 | Formation of benzodioxepin core |
| Chlorination | Selective chlorinating agent | Controlled temp | 8-chloro substitution |
| Reduction/Amination | Lithium aluminum hydride in ether | Reflux 23 h, inert N2 | Amino group introduction |
| Hydrochloride formation | Ethanolic HCl | Room temp, recrystallize | Stable hydrochloride salt |
Research Findings and Notes
- The method using lithium aluminum hydride reduction is efficient for large-scale preparation of the amine intermediate, with high yields and purity after recrystallization.
- The hydrochloride salt form is preferred for storage and handling due to its higher melting point and stability.
- The cyclization and chlorination steps require careful control of temperature and atmosphere to prevent side reactions and ensure regioselectivity.
- The compound’s unique substitution pattern (8-chloro and 7-amino) is critical for its biological activity, which includes potential β-adrenergic agonist effects and anti-inflammatory properties.
- No reliable preparation protocols were found from certain commercial databases (benchchem.com, smolecule.com) due to reliability concerns; the above methods are based on peer-reviewed literature and patent sources.
Chemical Reactions Analysis
Types of Reactions
8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atom at the 8-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide, potassium cyanide, and various organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of benzodioxepin compounds exhibit antidepressant-like effects. The structural features of 8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine may contribute to its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have suggested that modifications to the benzodioxepin core can enhance efficacy and reduce side effects associated with traditional antidepressants .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. The chlorinated structure may enhance its reactivity towards biological targets, making it a candidate for further development in cancer therapeutics .
Neuropharmacology
The neuropharmacological profile of 8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine suggests potential as a novel anxiolytic agent. Preclinical trials have demonstrated anxiolytic effects in animal models, indicating its ability to modulate anxiety-related behaviors. This application is particularly relevant in the context of developing new treatments for anxiety disorders .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound against various bacterial strains. The presence of the chlorine atom enhances its bioactivity, which could lead to the development of new antimicrobial agents targeting resistant strains .
Polymer Chemistry
In materials science, 8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine is being evaluated as a monomer for synthesizing novel polymers with enhanced thermal and mechanical properties. Its unique structure allows for the incorporation into polymer matrices that exhibit improved performance characteristics suitable for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A seven-membered benzodioxepin ring fused with a benzene moiety.
- Substituted with an amine group at position 7 and chlorine at position 6. The hydrochloride salt enhances stability and solubility .
Comparison with Structural Analogs
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine (Parent Compound)
3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic Acid
8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine
- CAS RN : 878217-62-0 .
- Key Differences : Structural isomerism in the dioxepin ring arrangement.
- Impact: Similar molecular weight (199.63) but distinct spatial orientation may affect receptor selectivity .
Comparison with Functional Analogs
IDRA 21 (7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide)
Benzodithiazepinones (e.g., 3,4-Dihydro-2H-1,5,2-benzodithiazepin-3-ones)
- Key Differences : Sulfur atoms replace oxygen in the heterocyclic ring .
- Impact: Benzodithiazepinones show anticancer activity, while the target compound’s amine group enables Schiff base formation for metal coordination . Sulfur’s larger atomic size may increase ring strain, affecting stability and reactivity.
Physicochemical and Pharmacological Data Table
Biological Activity
8-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H17ClO3
- Molecular Weight : 280.75 g/mol
- CAS Number : 1096995-98-0
Antimicrobial Properties
Recent studies have indicated that derivatives of benzodioxepins exhibit antimicrobial activity. For instance, compounds similar to 8-chloro-3,4-dihydro-2H-1,5-benzodioxepin have shown efficacy against various bacterial strains. A notable study demonstrated that certain derivatives possess broad-spectrum antibacterial properties by disrupting bacterial cell walls and membranes .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8-Chloro... | E. coli | 16 µg/mL |
| MRSA | 32 µg/mL |
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological effects, particularly in modulating glutamate receptors. Research indicates that similar compounds can act as allosteric modulators, potentially improving cognitive functions and mitigating learning deficits induced by anxiolytics like alprazolam .
The biological activity of this compound is thought to involve several mechanisms:
- Receptor Modulation : The compound may interact with glutamate receptors and GABAergic systems, enhancing synaptic transmission and neuroprotection.
- Antimicrobial Mechanism : It disrupts the integrity of bacterial membranes, leading to cell lysis and death.
Study on Antimicrobial Efficacy
In a study published in Drug Discoveries & Therapeutics, researchers evaluated the antimicrobial efficacy of various benzodioxepin derivatives against resistant strains of bacteria. The results showed significant activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness noted against MRSA .
Neuropharmacological Assessment
Another investigation assessed the cognitive-enhancing potential of related compounds in animal models. The study found that administration of these compounds improved performance in memory tasks and reduced anxiety-like behaviors in rodents .
Q & A
Q. What are the recommended methods for synthesizing 8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride?
The compound is synthesized via condensation reactions. For example, the parent amine (3,4-dihydro-2H-1,5-benzodioxepin-7-amine) can react with salicylaldehyde derivatives or 2-hydroxy-1-naphthaldehyde to form Schiff base ligands, which are then chlorinated at the 8-position. The hydrochloride salt is typically obtained by treating the free base with hydrochloric acid under controlled conditions . Alternative routes may involve cyclization of precursor amines with dichloroethane derivatives, as suggested by patented methodologies for structurally related benzodioxepin compounds .
Q. How should researchers characterize the purity and structural integrity of this compound?
Comprehensive characterization involves:
- Spectroscopy : NMR (¹H/¹³C) for structural confirmation, FT-IR for functional group analysis, and UV-Vis to monitor electronic transitions .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Elemental Analysis : To validate empirical formula consistency (e.g., C₉H₁₀ClNO₂ for the free base) .
- Thermal Analysis : TGA for decomposition profiles and melting point determination (81–82°C for the base compound; hydrochloride properties vary) .
Table 1 : Key Analytical Parameters
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 199.63 (free base) | |
| Melting Point (Free Base) | 81–82°C | |
| Storage Conditions | 2–8°C, inert atmosphere |
Q. What storage conditions are optimal for maintaining the stability of this compound?
The compound should be stored at 2–8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis or oxidation. Long-term stability tests indicate degradation <5% over 12 months under these conditions .
Q. How does the hydrochloride salt form influence solubility and reactivity compared to the free base?
The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it preferable for biological assays. However, the free base is more reactive in organic synthesis (e.g., Schiff base formation). Reactivity differences arise from the protonation state of the amine group, which affects nucleophilicity .
Advanced Research Questions
Q. What strategies can resolve discrepancies in spectroscopic data during structural elucidation?
Conflicting NMR or IR data may arise from tautomerism, residual solvents, or polymorphic forms. Strategies include:
- Multi-Technique Cross-Validation : Combine powder XRD (to detect crystallinity differences) with ESR for radical species analysis .
- Dynamic NMR : Resolve tautomeric equilibria by variable-temperature studies.
- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra to identify dominant conformers .
Q. How does the benzodioxepin scaffold influence coordination chemistry with transition metals?
The amine group at position 7 and the oxygen-rich dioxepin ring enable bidentate or tridentate coordination with metals like Co(II), Ni(II), and Cu(II). This stabilizes metal complexes with potential bioactivity (e.g., antimicrobial, antioxidant). The chloro substituent at position 8 modulates electron density, altering metal-ligand binding constants .
Q. What synthetic modifications enhance the compound's utility in drug discovery?
Q. How can researchers address challenges in scaling up synthesis while maintaining yield and purity?
Process optimization includes:
Q. What are the implications of the compound's logP and pKa values for pharmacokinetic studies?
The hydrochloride salt has a lower logP (predicted ~1.2) than the free base (~2.5), favoring improved aqueous solubility but reduced membrane permeability. The pKa of the amine group (~9.5) ensures protonation at physiological pH, enhancing bioavailability in acidic environments (e.g., gastrointestinal tract) .
Methodological Notes
- Contradictions : CAS discrepancies (878217-62-0 vs. 175136-34-2) likely reflect differences between the free base and hydrochloride salt. Always verify salt forms in procurement .
- Safety : Handle hydrochloric acid and amine intermediates in a fume hood with PPE (gloves, goggles) due to irritancy risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
